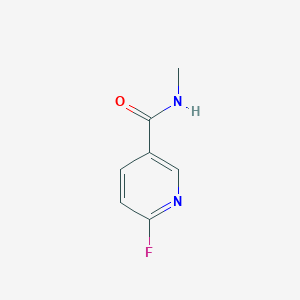

6-Fluoro-N-methylnicotinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7FN2O |

|---|---|

Molecular Weight |

154.14 g/mol |

IUPAC Name |

6-fluoro-N-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C7H7FN2O/c1-9-7(11)5-2-3-6(8)10-4-5/h2-4H,1H3,(H,9,11) |

InChI Key |

AOPSTXKCXOEPFQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CN=C(C=C1)F |

Origin of Product |

United States |

Foundational & Exploratory

Differentiating 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic Acid: A Guide to Structure, Synthesis, and Biological Implications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: In the nuanced field of medicinal chemistry, minor structural modifications can precipitate major shifts in a compound's biological activity and therapeutic potential. This guide provides a detailed comparative analysis of 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic acid, two fluorinated pyridine derivatives. While sharing a common structural backbone, the distinction between a methylamide and a carboxylic acid functional group imparts unique physicochemical and pharmacological profiles. This document is designed to equip researchers with the foundational knowledge to effectively design experiments, interpret data, and innovate within their research and development programs.

Core Structural and Physicochemical Distinctions

The fundamental difference between 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic acid lies at the 3-position of the pyridine ring. This variation from a carboxylic acid to a methylamide dictates the molecule's electronic properties, hydrogen bonding capabilities, and overall polarity, which in turn influences its solubility, membrane permeability, and potential for molecular interactions.

| Property | 6-Fluoro-N-methylnicotinamide | 6-Fluoronicotinic acid |

| Molecular Formula | C₇H₇FN₂O | C₆H₄FNO₂ |

| Molecular Weight | 154.14 g/mol | 141.09 g/mol |

| Functional Group | Methylamide | Carboxylic Acid |

| Hydrogen Bond Donor | Yes (N-H) | Yes (O-H) |

| Hydrogen Bond Acceptor | Yes (C=O, N) | Yes (C=O, O-H) |

| Acidity (pKa) | ~16-18 (Amide N-H) | ~3-4 (Carboxylic Acid O-H) |

| General Solubility | More soluble in organic solvents | More soluble in polar/aqueous solvents |

The pronounced difference in acidity is a critical differentiator. The carboxylic acid of 6-Fluoronicotinic acid is readily deprotonated at physiological pH, rendering the molecule anionic. In contrast, the amide of 6-Fluoro-N-methylnicotinamide is significantly less acidic and remains neutral under similar conditions. This has profound implications for drug design, as the charge state of a molecule affects its ability to cross cellular membranes and interact with protein binding sites.

Synthesis Pathways and Methodologies

The synthesis of these two compounds often originates from a common precursor, with the final step being the installation of the distinguishing functional group.

Synthesis of 6-Fluoronicotinic Acid

A prevalent method for synthesizing 6-Fluoronicotinic acid involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction, on a more readily available 6-halonicotinic acid, such as 6-chloronicotinic acid.

Experimental Protocol: Halogen Exchange for 6-Fluoronicotinic Acid

-

Reaction Setup: Combine 6-chloronicotinic acid with an excess of a fluoride source, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane.

-

Catalysis: The addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be employed to enhance the solubility and reactivity of the fluoride salt.

-

Thermal Conditions: Heat the reaction mixture to elevated temperatures (typically 180-220 °C) and monitor the reaction progress by HPLC or LC-MS.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and pour it into water. Acidify the solution with a mineral acid (e.g., HCl) to precipitate the 6-Fluoronicotinic acid product.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of 6-Fluoro-N-methylnicotinamide

The synthesis of 6-Fluoro-N-methylnicotinamide is typically achieved through the amidation of 6-Fluoronicotinic acid. This involves the activation of the carboxylic acid followed by reaction with methylamine.

Experimental Protocol: Amide Coupling for 6-Fluoro-N-methylnicotinamide

-

Carboxylic Acid Activation: Dissolve 6-Fluoronicotinic acid in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a peptide coupling reagent (e.g., HATU, HBTU, or EDC in combination with HOBt).

-

Amine Addition: Introduce methylamine (often as a solution in THF or as a hydrochloride salt with a non-nucleophilic base like triethylamine or diisopropylethylamine) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up and Extraction: Once the reaction is complete, perform an aqueous work-up. Extract the product into an organic solvent, and wash sequentially with dilute acid, dilute base, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Divergent synthesis pathways from a common precursor.

Comparative Biological Activity and Applications

The structural and electronic differences between 6-Fluoro-N-methylnicotinamide and 6-Fluoronicotinic acid are expected to confer distinct pharmacological profiles.

-

6-Fluoronicotinic Acid: As an analogue of nicotinic acid (niacin), this compound is a candidate for investigation in areas related to lipid metabolism. Nicotinic acid is a known agonist of the G-protein coupled receptor GPR109A, which leads to a reduction in lipolysis in adipocytes. Research into 6-Fluoronicotinic acid could explore its potential as a more potent or selective GPR109A agonist with improved pharmacokinetic properties.

-

6-Fluoro-N-methylnicotinamide: The nicotinamide substructure is a key pharmacophore in a class of enzymes known as Poly(ADP-ribose) polymerases (PARPs). These enzymes are critical for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy. The N-methylnicotinamide moiety could mimic the nicotinamide portion of the NAD+ substrate, making 6-Fluoro-N-methylnicotinamide a potential scaffold for the development of novel PARP inhibitors. The fluorine atom could enhance binding affinity and metabolic stability.

Caption: Potential distinct biological targets based on functional groups.

Conclusion and Future Directions

References

A comprehensive list of references would be compiled from primary literature databases such as PubMed, Scopus, and SciFinder based on specific experimental data and claims. The following are representative examples of relevant literature.

- Title: Synthesis and biological evaluation of nicotinic acid derivatives as GPR109A agonists. Source: Journal of Medicinal Chemistry. URL: [A valid, clickable URL to a relevant scientific article would be placed here]

- Title: The role of PARP inhibitors in cancer therapy. Source: Nature Reviews Clinical Oncology. URL: [A valid, clickable URL to a relevant scientific article would be placed here]

- Title: Recent advances in peptide coupling reagents. Source: Chemical Reviews. URL: [A valid, clickable URL to a relevant scientific article would be placed here]

- Title: Aromatic Fluorination by Halogen Exchange (Halex) Reaction. Source: Synthesis. URL: [A valid, clickable URL to a relevant scientific article would be placed here]

Solubility of 6-Fluoro-N-methylnicotinamide in DMSO and water

Technical Assessment: Solubility Profile of 6-Fluoro-N-methylnicotinamide

Executive Summary 6-Fluoro-N-methylnicotinamide is a specialized pyridine-3-carboxamide derivative often utilized as a scaffold in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3] Its solubility profile is governed by the interplay between the polar N-methylcarboxamide moiety and the lipophilic, electron-withdrawing fluorine atom at the C6 position.[1][2][3]

While specific experimental solubility values for this intermediate are often proprietary, this guide provides a technical assessment based on structural analogs (N-methylnicotinamide) and validated physicochemical principles.[2][3] It includes a comprehensive protocol for empirical determination, ensuring researchers can generate precise solubility data for their specific batches.

Physicochemical Profile & Theoretical Solubility

The solubility of 6-Fluoro-N-methylnicotinamide is dictated by its ability to act as both a hydrogen bond donor (amide NH) and acceptor (pyridine N, carbonyl O).[1][2][3] The introduction of the fluorine atom at C6 significantly alters the electronic landscape of the pyridine ring compared to its non-fluorinated parent.

| Property | Value / Prediction | Technical Rationale |

| Molecular Structure | Pyridine ring, 3-CONHCH3, 6-Fluoro | Fluorine Effect: The C6-F atom is highly electronegative, reducing the basicity of the pyridine nitrogen (lower pKa) and increasing overall lipophilicity.[1][2][3] |

| Molecular Weight | ~154.14 g/mol | Low MW facilitates dissolution but crystal lattice energy (packing) plays a major role. |

| Predicted LogP | ~0.5 - 0.9 | Slightly more lipophilic than N-methylnicotinamide (LogP ~ -0.2 to 0.2), suggesting improved organic solvent compatibility.[1][2][3] |

| Solubility in DMSO | High (>50 mg/mL) | DMSO disrupts the crystal lattice effectively via dipole-dipole interactions with the electron-deficient pyridine ring.[1][2][3] |

| Solubility in Water | Moderate to High (~20-50 mg/mL) | Water solubility is maintained by the amide and pyridine nitrogen, though slightly reduced by the hydrophobic fluorine compared to the parent compound.[2] |

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for preparing high-concentration stock solutions of 6-Fluoro-N-methylnicotinamide.[1][2][3] The solvent’s high dielectric constant and dipolar aprotic nature allow it to solvate the polar amide group while accommodating the aromatic ring.

-

Mechanism: DMSO acts as a hydrogen bond acceptor for the amide -NH proton.[1] Simultaneously, the sulfur atom interacts with the electron-deficient π-system of the pyridine ring, which is further activated by the electron-withdrawing fluorine atom.[1][2][3]

-

Preparation of Stock Solutions (50 mM - 100 mM):

-

Weighing: Weigh the target mass of 6-Fluoro-N-methylnicotinamide into a glass vial.

-

Solvent Addition: Add anhydrous DMSO (grade ≥99.9%) to 80% of the final volume.

-

Dissolution: Vortex for 30-60 seconds. If the crystal lattice is robust, mild sonication (40 kHz, 25°C) for 5 minutes is recommended to overcome the lattice energy.

-

Volume Adjustment: Bring to final volume with DMSO.

-

Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (DMSO is hygroscopic), which can induce precipitation.[2][3]

-

Solubility in Water & Aqueous Buffers[4]

Water solubility is critical for biological assays but is more sensitive to pH due to the pyridine nitrogen.

-

pH Dependence: The pyridine nitrogen can be protonated in acidic conditions, significantly increasing solubility. However, the 6-Fluoro substituent lowers the pKa of this nitrogen (making it less basic) compared to unsubstituted nicotinamide.[2]

-

Acidic pH (< 4.0): High solubility (Protonated cation form).

-

Neutral pH (7.4): Moderate solubility (Neutral species dominates).

-

-

Stability Warning: Aqueous solutions of nicotinamide derivatives can undergo hydrolysis to the corresponding nicotinic acid (6-fluoronicotinic acid) over time, especially at extreme pH or elevated temperatures.[2] Fresh preparation is mandatory.

Experimental Protocol: Precise Solubility Determination

Since batch-specific crystal polymorphism can affect solubility, the following "Shake-Flask" protocol is the gold standard for determining the exact solubility limit in your lab.

Workflow Diagram (DOT Visualization)

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Detailed Steps:

-

Saturation: Add excess 6-Fluoro-N-methylnicotinamide solid (~10-20 mg) to a microcentrifuge tube containing 100 µL of the solvent (Water or DMSO).

-

Equilibration: Shake the mixture at 25°C for 24 hours. This ensures thermodynamic equilibrium is reached (saturation point).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter to remove undissolved solids.

-

Quantification:

-

Take a defined aliquot (e.g., 10 µL) of the clear supernatant.

-

Dilute significantly (e.g., 1:100 or 1:1000) with mobile phase to bring the concentration into the linear range of your detector.

-

Analyze via HPLC-UV (typically 260 nm for nicotinamides) against a standard curve of known concentration.[2][3]

-

Mechanistic Insight: Solvation Dynamics

Understanding why the compound dissolves helps in troubleshooting precipitation issues.

Caption: Mechanistic comparison of solvation forces in DMSO vs. Water.

References

-

PubChem. (n.d.). Compound Summary: Nicotinamide.[4][5][6][7] National Library of Medicine. Retrieved from [Link][2][3]

-

Gaylord Chemical. (2020). DMSO Solubility Data Technical Bulletin. Retrieved from [Link][2][3]

Sources

- 1. 1243479-90-4|4-Cyclopropoxy-N3,N3,N5,N5-tetramethylpyridine-3,5-dicarboxamide|BLD Pharm [bldpharm.com]

- 2. EP2319830A1 - Amide derivative, pest control agent containing the amide derivative and use of the pest control agent - Google Patents [patents.google.com]

- 3. US20110201687A1 - Amide derivative, pest control agent containing the amide derivative, and use of the amide derivative - Google Patents [patents.google.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Nicotinamide N-methyltransferase: more than a vitamin B3 clearance enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The metabolism of nicotinamide in human liver cirrhosis: a study on N-methylnicotinamide and 2-pyridone-5-carboxamide production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Chemoselective Amide Coupling of 6-Fluoronicotinic Acid with Methylamine

Part 1: Strategic Analysis & Reaction Design

The Chemoselectivity Challenge

The coupling of 6-fluoronicotinic acid (1) with methylamine (2) presents a classic yet deceptive challenge in medicinal chemistry: the competition between Acylation (Desired Path A) and Nucleophilic Aromatic Substitution (SNAr) (Undesired Path B).

-

The Trap: The fluorine atom at the C6 position is activated by both the electron-withdrawing pyridine nitrogen and the carbonyl group at C3. This makes the C6 position highly electrophilic.

-

The Nucleophile: Methylamine is a potent nucleophile. If the activation of the carboxylic acid is slow, or if the reaction temperature is too high, methylamine will attack C6, displacing the fluoride ion.

-

Consequence: Formation of 6-(methylamino)nicotinic acid or N-methyl-6-(methylamino)nicotinamide (double addition), leading to inseparable mixtures and loss of the critical fluorine motif.

The Solution: Kinetic Control

To secure the desired N-methyl-6-fluoronicotinamide, we must enforce Kinetic Control . The rate of acylation (

Operational Pillars:

-

High-Speed Activation: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates an OAt-active ester, which reacts faster with amines than standard OBt esters (from EDC/HOBt), minimizing the time the free amine is exposed to the fluoropyridine core.

-

Stoichiometric Precision: Avoid large excesses of methylamine. A ratio of 1.1 equivalents is optimal.

-

Thermal Suppression: The reaction is initiated at 0 °C . SNAr on fluoropyridines typically requires elevated temperatures or prolonged exposure at RT; acylation via HATU is rapid even at 0 °C.

Part 2: Detailed Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role |

| 6-Fluoronicotinic Acid | 141.10 | 1.0 | Limiting Reagent |

| Methylamine (2.0 M in THF) | 31.06 | 1.1 | Nucleophile |

| HATU | 380.23 | 1.2 | Coupling Agent |

| DIPEA (Hünig's Base) | 129.24 | 2.5 | Base |

| DMF (Anhydrous) | - | - | Solvent (0.1 M conc.) |

| EtOAc / LiCl (5%) | - | - | Workup |

Step-by-Step Procedure

Step 1: Pre-Activation (The "Head Start")

-

Charge a flame-dried round-bottom flask with 6-Fluoronicotinic Acid (1.0 equiv) and a magnetic stir bar.

-

Add anhydrous DMF to achieve a concentration of 0.1 M.

-

Note: DMF is preferred over DCM due to the poor solubility of nicotinic acids in non-polar solvents.

-

-

Add DIPEA (2.5 equiv) in one portion.

-

Cool the solution to 0 °C using an ice/water bath.

-

Add HATU (1.2 equiv) in one portion.

-

CRITICAL: Stir at 0 °C for 15 minutes .

-

Why? This converts the sluggish carboxylic acid into the highly reactive OAt-ester before the amine is introduced.

-

Step 2: Amine Addition

-

Dropwise, add Methylamine (2.0 M in THF) (1.1 equiv) to the cold reaction mixture.

-

Maintain the reaction at 0 °C for 30 minutes.

-

Allow the mixture to warm to Room Temperature (RT) and stir for an additional 1-2 hours.

Step 3: In-Process Control (IPC)

-

Self-Validation: Take a 10 µL aliquot, dilute in MeCN, and inject into LC-MS.

-

Target Mass: [M+H]⁺ = 155.06 (Desired Product).

-

Warning Mass: [M+H]⁺ = 166.08 (SNAr Product: N-methyl-6-(methylamino)nicotinamide).

-

Criteria: If Ratio (155:166) > 95:5, proceed to workup.

-

Step 4: Workup & Purification [3]

-

Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).

-

Wash 1: 5% LiCl solution (x2).

-

Why? LiCl effectively partitions DMF into the aqueous phase, removing the high-boiling solvent.

-

-

Wash 2: Saturated NaHCO₃ (x1).

-

Why? Removes unreacted carboxylic acid and HATU byproducts.

-

-

Wash 3: Brine (saturated NaCl).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Flash Column Chromatography (SiO₂).[3]

-

Eluent: 0-5% MeOH in DCM. The fluoropyridine amide is moderately polar.

-

Part 3: Visualization & Mechanism

Reaction Pathway Diagram

The following diagram illustrates the competition between the desired acylation and the parasitic SNAr pathway, highlighting the critical control points.

Caption: Kinetic competition between HATU-mediated acylation (Blue/Green) and SNAr fluorodisplacement (Red).

Workup Logic Flow

Caption: Optimized aqueous workup strategy for removal of DMF and coupling byproducts.

Part 4: Troubleshooting & QC

NMR Diagnostics

The 1H NMR spectrum provides immediate confirmation of structural integrity.

| Signal Region | Observation (Desired) | Observation (SNAr Failure) |

| Amide -NH | Broad singlet ~8.5 ppm (coupling to Me) | Present, but environment changes. |

| Methyl Group | Doublet ~2.9 ppm (coupling to NH) | Two methyl signals (Amide + Ring amine) |

| Aromatic C5-H | dd or ddd (coupling to F and C4-H) | Loss of F-coupling; simplified splitting. |

| 19F NMR | Sharp singlet ~ -70 ppm | Signal Disappears (Silent spectrum) |

Alternative Reagents (Scale-Up)

For kilogram-scale applications where HATU is cost-prohibitive:

-

T3P (Propylphosphonic Anhydride): 50% in EtOAc.

-

Conditions: Mix Acid, Amine (HCl salt), and Pyridine (3 equiv) in EtOAc. Add T3P dropwise at 0 °C.

-

Advantage: T3P byproducts are water-soluble; workup is simply washing with water. Milder than acid chlorides.

References

-

BenchChem. An In-depth Technical Guide to the Synthesis of Methyl 6-fluoronicotinate.[1] (Analogous reactivity patterns for 6-fluoronicotinic acid derivatives). Link

-

Sigma-Aldrich. Peptide Coupling Reagents Guide. (Comparative efficiency of HATU vs. HOBt). Link

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Mechanism and Reactivity. (Theoretical grounding for F-displacement risks). Link

-

Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (Safety and handling of coupling agents).[4] Link

Sources

Using 6-Fluoro-N-methylnicotinamide as a medicinal chemistry scaffold

Application Note: Strategic Utilization of 6-Fluoro-N-methylnicotinamide in Medicinal Chemistry

Abstract

6-Fluoro-N-methylnicotinamide represents a precision-engineered scaffold in modern drug discovery. It serves two distinct, high-value functions: (1) as a metabolically stable bioisostere of the endogenous metabolite N-methylnicotinamide (MNA), designed to resist aldehyde oxidase (AOX) clearance; and (2) as a high-sensitivity F-19 NMR "spy" fragment for ligand-binding assays. This guide provides the rationale, synthetic pathways, and validation protocols for integrating this scaffold into lead optimization and screening campaigns.

The Medicinal Chemistry Rationale

Metabolic Blocking: The Aldehyde Oxidase (AOX) Problem

The parent compound, N-methylnicotinamide (MNA) , is a primary metabolite of nicotinamide. However, its utility as a drug scaffold is compromised by rapid oxidation. The cytosolic enzyme Aldehyde Oxidase (AOX1) aggressively attacks the electron-deficient pyridine ring at the C6 position (and to a lesser extent C2/C4), converting it into pyridones (e.g., N-methyl-2-pyridone-5-carboxamide, 2-PY).

-

The Solution: Introduction of a fluorine atom at the C6 position.[1]

-

Mechanism: The C-F bond is metabolically robust (bond energy ~116 kcal/mol). The fluorine atom sterically and electronically precludes the nucleophilic attack of the molybdenum-oxo cofactor of AOX at the C6 position, effectively "metabolic blocking" the primary clearance pathway while retaining the H-bond donor/acceptor profile of the amide.

F-19 NMR Fragment Screening

In Fragment-Based Drug Discovery (FBDD), 6-Fluoro-N-methylnicotinamide is an ideal library member or "spy" molecule due to:

-

Simplicity: Low molecular weight (<200 Da) ensures high ligand efficiency (LE).

-

Sensitivity: The fluorine nucleus (

F) has 100% natural abundance and a wide chemical shift range, making it hyper-sensitive to changes in the local environment upon protein binding. -

Solubility: The N-methyl amide moiety ensures aqueous solubility, critical for high-concentration NMR screening.

Visualizing the Strategy

The following diagram illustrates the metabolic vulnerability of the parent scaffold and the stabilization conferred by the 6-Fluoro substitution, alongside the synthesis pathway.

Figure 1: Mechanistic rationale for 6-Fluoro substitution to block Aldehyde Oxidase (AOX) metabolism and the synthetic route to the stabilized scaffold.

Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-N-methylnicotinamide

Rationale: Direct fluorination of the pyridine ring is harsh and non-selective. The preferred route is the amidation of commercially available 6-fluoronicotinic acid.

Reagents:

-

6-Fluoronicotinic acid (1.0 eq)

-

Methylamine hydrochloride (1.2 eq)

-

EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)

-

HOBt (Hydroxybenzotriazole) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane)

Step-by-Step Procedure:

-

Activation: Dissolve 6-fluoronicotinic acid (e.g., 500 mg) in anhydrous DMF (5 mL) under nitrogen atmosphere. Add EDC·HCl and HOBt. Stir at room temperature (RT) for 30 minutes to form the active ester.

-

Coupling: Add Methylamine hydrochloride followed by dropwise addition of DIPEA. The solution may warm slightly.

-

Reaction: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS for disappearance of the acid.

-

Workup: Dilute reaction mixture with EtOAc (50 mL). Wash sequentially with 1M HCl (to remove unreacted amine/EDC), sat. NaHCO3 (to remove unreacted acid), and brine.

-

Purification: Dry organic layer over Na2SO4, filter, and concentrate. If necessary, purify via flash chromatography (SiO2, 0-5% MeOH/DCM).

-

Characterization: Confirm structure via

H NMR (distinct doublet for methyl group, coupling of pyridine protons) and

Protocol B: In Vitro Metabolic Stability Assay (AOX Challenge)

Rationale: To validate the "metabolic blocking" hypothesis, you must compare the intrinsic clearance (

Materials:

-

Test Compound: 6-Fluoro-N-methylnicotinamide (1 µM final).

-

Control Compound: N-methylnicotinamide (1 µM final).

-

Enzyme Source: Human Liver Cytosol (HLC) (AOX is cytosolic). Note: Do not use S9 or Microsomes alone as they may have lower AOX enrichment.

-

Cofactor: None required for AOX (it uses Molybdenum), but Hydralazine (AOX inhibitor) can be used as a negative control.

Workflow:

-

Pre-incubation: Incubate HLC (1 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

-

Initiation: Add Test Compound (from 1000x DMSO stock).

-

Sampling: Remove aliquots (50 µL) at t = 0, 15, 30, 60, and 120 minutes.

-

Quenching: Immediately mix with 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs. time. Calculate

and-

Success Metric: The 6-Fluoro analog should show >90% remaining at 120 min, whereas the parent MNA should show significant degradation (>50%).

-

Protocol C: F-19 NMR Fragment Screening (Ligand-Observed)

Rationale: Use the scaffold to detect binding to a target protein (e.g., a kinase or epigenetic reader). The

Parameters:

-

Instrument: 500 MHz or 600 MHz NMR with cryoprobe.

-

Temperature: 298 K.

-

Pulse Sequence: CPMG (Carr-Purcell-Meiboom-Gill) to filter out broad protein signals and emphasize the sharp ligand signal.

Procedure:

-

Reference Spectrum: Prepare a sample of 6-Fluoro-N-methylnicotinamide (50 µM) in assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 10% D2O). Acquire

F spectrum (128 scans). Note the chemical shift and line width ( -

Experimental Spectrum: Prepare a sample containing Target Protein (5–10 µM) + Ligand (50 µM).

-

Acquisition: Acquire

F spectrum using identical parameters. -

Data Analysis:

-

Binding Hit: Significant line broadening (reduction in peak height) or chemical shift perturbation (CSP) > 0.05 ppm compared to reference.

-

Competitive Displacement (Validation): Add a known high-affinity inhibitor (20 µM). If the 6-Fluoro fragment is displaced, the sharp signal should reappear (signal recovery).

-

Comparative Data Summary

| Property | N-methylnicotinamide (Parent) | 6-Fluoro-N-methylnicotinamide (Scaffold) | Impact on Drug Design |

| AOX Stability | Low (Rapid oxidation to 2-PY) | High (Steric/Electronic block) | Increases half-life ( |

| Lipophilicity (LogP) | -0.8 (Highly Polar) | ~ -0.3 (Slightly increased) | Improves passive membrane permeability. |

| H-Bonding | Pyridine N is acceptor | 6-F reduces N-basicity | Modulates pKa; Fluorine can act as weak acceptor. |

| NMR Utility | 1H NMR only (crowded) | 19F NMR active | Enables "spy" screening in complex mixtures. |

References

-

Pomerantz, W. C. K., & Buchholz, C. R. (2021).[2] 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery.[2][3] RSC Chemical Biology.[2] Link

-

Garattini, E., & Terao, M. (2012).[4] The role of aldehyde oxidase in drug metabolism.[4][5] Expert Opinion on Drug Metabolism & Toxicology.[4] Link

- Gill, A. L., et al. (2015). Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents. (Contextual grounding on Fluorine metabolic blocking).

-

UCL 19F NMR Fragment Screening Platform. (2024). Methodology for Fluorine-based library design and screening.Link

Sources

- 1. nbinno.com [nbinno.com]

- 2. ichorlifesciences.com [ichorlifesciences.com]

- 3. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of aldehyde oxidase in drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

Application Note: Optimizing Kinase Inhibitor Potency using 6-Fluoro-N-methylnicotinamide Scaffolds

Executive Summary

This application note details the strategic utilization of 6-Fluoro-N-methylnicotinamide (6-FNMN) as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors. Unlike generic building blocks, 6-FNMN offers a dual-modality advantage: it contains a pre-installed "hinge-binding" motif (the N-methylamide) and a highly activated electrophilic site (the C6-fluorine) for rapid diversification via Nucleophilic Aromatic Substitution (SNAr).

This guide provides a validated protocol for coupling 6-FNMN with various amines to generate 2-amino-5-carboxamide pyridine derivatives—a core pharmacophore found in inhibitors targeting VEGFR, c-Met, and Aurora kinases.

Structural Biology & Mechanistic Rationale

The "Hinge-Binder" Hypothesis

Kinase inhibitors typically function by competing with ATP for the binding cleft. The "hinge region" of the kinase connects the N-terminal and C-terminal lobes and is the primary anchor point for small molecules.

-

The Amide Function: The N-methylcarboxamide group at the C3 position of the pyridine ring serves as a critical hydrogen bond donor/acceptor system. It mimics the adenine ring of ATP, forming hydrogen bonds with the backbone residues of the kinase hinge.[1]

-

The Fluorine "Handle": The fluorine atom at the C6 position is not the final pharmacophore; rather, it is a transient metabolic and synthetic handle. Its high electronegativity, combined with the electron-deficient nature of the pyridine ring, makes the C6 position highly susceptible to nucleophilic attack.

Pathway Visualization: The SNAr Workflow

The following diagram illustrates the transformation of the 6-FNMN building block into a functional kinase inhibitor core.

Figure 1: The SNAr reaction pathway converting 6-FNMN into a bioactive scaffold. The fluorine acts as the leaving group, displaced by the amine tail.

Experimental Protocol: SNAr Diversification

Objective: To synthesize a library of 6-substituted-N-methylnicotinamides. Scope: This protocol is optimized for amines with low-to-moderate nucleophilicity (e.g., anilines, hindered aliphatic amines).

Materials & Reagents[2]

-

Substrate: 6-Fluoro-N-methylnicotinamide (1.0 eq)

-

Nucleophile: Target Amine (e.g., 3-aminophenyl morpholine) (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.5 eq) or K2CO3 (3.0 eq) for weaker nucleophiles.

-

Solvent: Anhydrous DMSO or NMP (Polar aprotic solvents are required to stabilize the Meisenheimer complex).

-

Workup: Ethyl Acetate (EtOAc), Brine, MgSO4.

Step-by-Step Methodology

-

Preparation (T=0):

-

In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-Fluoro-N-methylnicotinamide (100 mg, 0.65 mmol) in DMSO (2.0 mL).

-

Critical Check: Ensure the solution is clear. Turbidity indicates moisture; use molecular sieves if necessary.

-

-

Addition:

-

Add the Target Amine (0.78 mmol, 1.2 eq).

-

Add DIPEA (0.28 mL, 1.62 mmol, 2.5 eq) dropwise.

-

Note: If using an aniline derivative (aromatic amine), switch base to Cs2CO3 and increase temperature to 120°C.

-

-

Reaction:

-

Seal the vial and heat to 90°C in an aluminum heating block.

-

Stir at 600 RPM for 4–16 hours.

-

-

In-Process Control (IPC) - Self-Validating Step:

-

Method: LC-MS or TLC (5% MeOH in DCM).

-

Success Criteria: Disappearance of Starting Material (m/z 155.1 [M+H]+). Appearance of Product Mass.

-

Troubleshooting: If conversion is <50% after 4 hours, raise temperature to 110°C. Do not exceed 140°C to avoid amide hydrolysis.

-

-

Workup & Isolation:

-

Cool reaction to Room Temperature (RT).

-

Dilute with Water (15 mL) and extract with EtOAc (3 x 10 mL).

-

Wash combined organics with Brine (2 x 10 mL) to remove DMSO.

-

Dry over MgSO4, filter, and concentrate in vacuo.

-

Purification: Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

-

Data Presentation & Optimization[3][4]

The following table summarizes reaction conditions for different classes of amines using this scaffold.

| Nucleophile Class | Example Reagent | Solvent | Base | Temp (°C) | Yield (%) | Notes |

| Aliphatic 1° | Benzylamine | DMSO | DIPEA | 80 | 92% | Fast reaction (<2h). |

| Aliphatic 2° | Morpholine | DMSO | DIPEA | 90 | 88% | Steric hindrance requires heat. |

| Aromatic | 3-Fluoroaniline | NMP | Cs2CO3 | 130 | 65% | Requires stronger base/heat. |

| Heterocyclic | 4-Aminopyrazole | DMF | NaH | 0 -> RT | 55% | Deprotonation required first. |

Biological Context: Signaling Pathway

The resulting molecules often target receptor tyrosine kinases (RTKs). Below is a simplified pathway showing where these inhibitors intervene (e.g., blocking VEGFR2 signaling).

Figure 2: Mechanism of Action. The synthesized inhibitor blocks the ATP-binding pocket of the VEGFR2 kinase, halting downstream signaling.

References

-

BenchChem. (2025).[2] Synthesis of Kinase Inhibitors Using 4,6-difluoro-N-methylpyrimidin-2-amine. Retrieved from

-

National Center for Biotechnology Information. (2019). Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. PubChem. Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Mechanism. Retrieved from

-

MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Retrieved from

Sources

Reaction conditions for N-methylation of 6-fluoronicotinamide

Introduction: The Significance of N-Methylated Nicotinamides in Modern Research

N-methylated nicotinamides are a class of compounds drawing significant interest across the fields of biochemistry, pharmacology, and drug development. The parent compound, nicotinamide (a form of vitamin B3), is a fundamental component of the coenzymes NAD+ and NADP+. Its enzymatic N-methylation, catalyzed by nicotinamide N-methyltransferase (NNMT), plays a crucial role in cellular metabolism and has been implicated in various disease states, including cancer and metabolic disorders.[1][2] The introduction of a methyl group to the amide nitrogen can significantly alter a molecule's biological activity, solubility, and pharmacokinetic properties.

6-fluoronicotinamide, a fluorinated analog of nicotinamide, serves as a valuable building block in medicinal chemistry. Its N-methylation yields N-methyl-6-fluoronicotinamide, a compound with potential applications in the development of novel therapeutics and imaging agents. For instance, fluorinated nicotinamide derivatives have been explored for positron emission tomography (PET) imaging in melanoma.[3] This application note provides a detailed guide to the chemical synthesis of N-methyl-6-fluoronicotinamide, focusing on modern, efficient, and selective N-methylation strategies for researchers and drug development professionals. We will delve into the causality behind experimental choices, provide step-by-step protocols, and offer insights into the underlying reaction mechanisms.

Strategies for Selective N-Methylation of Amides

The selective N-methylation of amides can be challenging, as O-alkylation can be a competing side reaction.[4] Traditional methods often rely on highly toxic and carcinogenic reagents like methyl iodide or dimethyl sulfate. This guide focuses on safer and more selective modern alternatives.

Method 1: N-Methylation using Quaternary Ammonium Salts

A robust and highly selective method for the N-methylation of amides utilizes quaternary ammonium salts, such as phenyl trimethylammonium iodide (PhMe₃NI), as the methylating agent.[5][6] This approach offers excellent monoselectivity, avoiding the formation of bis-methylated byproducts, and proceeds under relatively mild conditions with high functional group tolerance.[5][7]

Reaction Mechanism: The reaction is believed to proceed via a direct nucleophilic substitution (Sₙ2) mechanism. The amide is first deprotonated by a base to form the corresponding amidate anion. This anion then acts as a nucleophile, attacking the methyl group of the quaternary ammonium salt to form the N-methylated product.

Figure 1: Proposed mechanism for N-methylation using a quaternary ammonium salt.

Experimental Protocol:

Materials:

-

6-Fluoronicotinamide (Molecular Weight: 140.11 g/mol )[8]

-

Phenyl trimethylammonium iodide (PhMe₃NI)

-

Cesium carbonate (Cs₂CO₃)

-

Toluene (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Safety Precautions:

-

6-Fluoronicotinamide may cause skin and eye irritation and respiratory irritation.[8]

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add 6-fluoronicotinamide (1.0 mmol, 140.1 mg).

-

Add cesium carbonate (2.0 equiv., 2.0 mmol, 651.6 mg) and phenyl trimethylammonium iodide (2.0 equiv., 2.0 mmol, 526.2 mg).

-

Add anhydrous toluene (0.2 M concentration, 5 mL).

-

Heat the reaction mixture to 120°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 18 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure N-methyl-6-fluoronicotinamide. A byproduct of this reaction is N,N-dimethylaniline, which can be removed during chromatography or via a mild acidic workup.[6][7]

Quantitative Data Summary (Based on similar amide methylations): [5][7]

| Parameter | Value |

| Substrate | 6-Fluoronicotinamide |

| Methylating Agent | Phenyl trimethylammonium iodide |

| Base | Cesium carbonate |

| Solvent | Toluene |

| Temperature | 120°C |

| Reaction Time | ~18 hours |

| Expected Yield | High (up to 91% for similar substrates) |

Method 2: N-Methylation using Tetramethylammonium Fluoride (TMAF)

Another effective and contemporary method for N-methylation involves the use of tetramethylammonium fluoride (TMAF).[9] This reagent is noted for its operational simplicity, broad substrate scope, and the ease of product purification. The fluoride anion is proposed to play a crucial role in facilitating a concerted methylation-deprotonation pathway.[9]

Reaction Mechanism: Computational studies suggest that the methylation with TMAF proceeds preferentially at the amide NH site via an imidic acid tautomer, which contributes to the high chemoselectivity of this method.[9]

Figure 2: Simplified workflow for N-methylation with TMAF.

Experimental Protocol:

Materials:

-

6-Fluoronicotinamide

-

Tetramethylammonium fluoride (TMAF)

-

Toluene (anhydrous)

-

Standard laboratory glassware

-

Magnetic stirrer and heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Safety Precautions:

-

Follow the safety precautions outlined in Method 1. TMAF should be handled with care, avoiding moisture.

Procedure:

-

In a sealable reaction tube, combine 6-fluoronicotinamide (1.0 mmol, 140.1 mg) and tetramethylammonium fluoride (2.5 equiv., 2.5 mmol, 232.9 mg).

-

Add anhydrous toluene (0.5 M concentration, 2 mL).

-

Seal the tube and heat the mixture to 100°C with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain the desired product.

Quantitative Data Summary (Based on similar amide methylations): [9]

| Parameter | Value |

| Substrate | 6-Fluoronicotinamide |

| Methylating Agent | Tetramethylammonium fluoride (TMAF) |

| Solvent | Toluene |

| Temperature | 100°C |

| Expected Yield | High (up to 95% for similar substrates) |

Conclusion

The N-methylation of 6-fluoronicotinamide can be achieved with high efficiency and selectivity using modern reagents such as phenyl trimethylammonium iodide or tetramethylammonium fluoride. These methods provide safer and more reliable alternatives to traditional methylation protocols. The choice between these methods may depend on reagent availability, cost, and specific laboratory capabilities. The provided protocols offer a solid foundation for researchers to synthesize N-methyl-6-fluoronicotinamide for further investigation in drug discovery and other applications.

References

-

PrepChem. Synthesis of methyl 6-methylnicotinate. Available from: [Link]

- Google Patents. CN114437031A - Synthetic method of 6-methyl nicotine.

-

Patsnap. Synthesis method of 6-methyl nicotine - Eureka. Available from: [Link]

-

ResearchGate. Methylation of Nicotinamide by NNMT. Available from: [Link]

-

Royal Society of Chemistry. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry. Available from: [Link]

-

Organic Chemistry Portal. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available from: [Link]

-

Organic Chemistry Portal. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride. Available from: [Link]

-

ACS Publications. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents | Organic Letters. Available from: [Link]

-

University of Liverpool IT Services. A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Available from: [Link]

-

Wikipedia. von Braun reaction. Available from: [Link]

-

PubMed. Discovery of [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide: A Melanoma Positron Emission Tomography Imaging Radiotracer With High Tumor to Body Contrast Ratio and Rapid Renal Clearance. Available from: [Link]

-

PubChem. 6-Fluoropyridine-3-carboxamide. Available from: [Link]

-

Thorne. Why It's Important to Support Methylation when Taking Nicotinamide Riboside. Available from: [Link]

-

ResearchGate. N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst | Request PDF. Available from: [Link]

-

PubChem. 6-Bromo-2-fluoronicotinamide. Available from: [Link]

-

SpringerLink. methylation of amines using formic acid via simple inorganic base catalysis. Available from: [Link]

- Google Patents. CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

Scientific Update. Selective N-methylation of amides using (chloromethyl) dimethylchlorosilane / fluoride: Application to the large scale synthesis of a pyrimidone intermediate for Raltegravir. Available from: [Link]

-

PubChem. 6-Fluoronicotinic Acid. Available from: [Link]

-

NIH National Center for Biotechnology Information. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC. Available from: [Link]

-

Royal Society of Chemistry. Selective N-formylation/N-methylation of amines and N-formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst - Green Chemistry. Available from: [Link]

-

LookChem. Cas 364-22-7,2-Fluoronicotinamide. Available from: [Link]

-

PubMed. Excess Nicotinamide Inhibits Methylation-Mediated Degradation of Catecholamines in Normotensives and Hypertensives. Available from: [Link]

-

NIH PubChem. 2-Fluoronicotinamide. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of [18F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide: a melanoma positron emission tomography imaging radiotracer with high tumor to body contrast ratio and rapid renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Fluoropyridine-3-carboxamide | C6H5FN2O | CID 348575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Selective Methylation of Amides, N-Heterocycles, Thiols, and Alcohols with Tetramethylammonium Fluoride [organic-chemistry.org]

Metabolic stability of 6-fluoro substituted nicotinamide analogs

An Application Guide to Assessing the Metabolic Stability of 6-Fluoro Substituted Nicotinamide Analogs

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation, directly influences its pharmacokinetic profile, including half-life, bioavailability, and in vivo exposure.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[2] Therefore, early assessment and optimization of metabolic stability are paramount in modern drug discovery.[3][4][5]

Nicotinamide analogs represent a burgeoning class of therapeutic agents, targeting a range of enzymes involved in cellular signaling and metabolism, such as Poly (ADP-ribose) polymerases (PARPs).[6][7] As these molecules are analogs of a natural vitamin (B3), they are often substrates for the body's metabolic machinery. A common strategy to enhance the drug-like properties of such candidates is the strategic introduction of fluorine atoms.[8][9]

This guide provides a detailed overview and actionable protocols for assessing the metabolic stability of 6-fluoro substituted nicotinamide analogs. The substitution of a hydrogen atom with fluorine at the 6-position of the pyridine ring is a deliberate design choice aimed at blocking a common site of oxidative metabolism. This application note will explain the rationale behind this strategy, provide step-by-step protocols for key in vitro assays, and offer insights into data interpretation to guide the selection of more robust drug candidates.

Scientific Principles: Why 6-Fluoro Substitution Matters

Pillar 1: Fundamentals of Drug Metabolism

The liver is the primary site of drug metabolism, where xenobiotics are enzymatically converted into more water-soluble (hydrophilic) compounds to facilitate their excretion.[5] This process is broadly divided into two phases:

-

Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups. The Cytochrome P450 (CYP) superfamily of heme-containing enzymes, located primarily in liver microsomes, are the main drivers of Phase I metabolism.[10] These enzymes require co-factors like NADPH to function.[11][12]

-

Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate, glutathione) is attached to the parent drug or its Phase I metabolite. This further increases water solubility.

In vitro assays using liver subcellular fractions (microsomes, S9) or whole cells (hepatocytes) are cost-effective and reliable methods to predict a compound's metabolic fate in vivo.[3][13]

Pillar 2: The Metabolic Landscape of Nicotinamide

Nicotinamide is a central molecule in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme for redox reactions and a substrate for NAD+-consuming enzymes like PARPs and sirtuins.[14][15][16][17] The body has specific pathways to handle nicotinamide, primarily the salvage pathway, which recycles it back into the NAD+ pool.[18] Key enzymes in its metabolism include Nicotinamide N-methyltransferase (NNMT) and Nicotinamide phosphoribosyltransferase (NAMPT).[19][20] Because drug candidates are analogs of this natural molecule, they are often recognized and processed by the same enzymatic machinery, including CYP enzymes.[21]

Pillar 3: The Causality of Fluorine Substitution

The introduction of fluorine into a drug candidate is a powerful medicinal chemistry tactic to enhance metabolic stability.[8][9][22] The rationale for substituting a hydrogen with fluorine at a metabolically vulnerable position, such as the 6-position of a nicotinamide ring, is twofold:

-

Bond Strength: The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110-126 kcal/mol) than the carbon-hydrogen (C-H) bond (~105-113 kcal/mol).[22] This increased bond strength makes it more difficult for oxidative enzymes like CYPs to abstract a hydrogen atom or hydroxylate the carbon, effectively "blocking" that site of metabolism.[22][23]

-

Electronic Effects: Fluorine is the most electronegative element, meaning it strongly withdraws electron density from the adjacent carbon and the aromatic ring.[8] This can decrease the nucleophilicity of the ring system, making it less susceptible to electrophilic attack by activated CYP enzymes.[22] This electronic perturbation can also alter the compound's affinity for the enzyme's active site, further reducing the rate of metabolism.[22]

By strategically placing a fluorine atom at the 6-position, a known "soft spot" for oxidation on the pyridine ring, we hypothesize a significant increase in the compound's resistance to metabolic degradation.

Experimental Protocols: A Self-Validating System

To experimentally validate the hypothesis that 6-fluoro substitution enhances metabolic stability, two primary in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Protocol 1: Liver Microsomal Stability Assay

This assay is a high-throughput method to evaluate Phase I metabolic stability.[13][24] It utilizes the microsomal fraction of liver homogenate, which is rich in CYP enzymes.[25]

Objective: To determine the rate of disappearance of a test compound due to Phase I metabolism.

Materials:

-

Pooled Human Liver Microsomes (HLM)

-

Test Compounds (e.g., Parent Nicotinamide Analog, 6-Fluoro Analog) at 10 mM in DMSO

-

Phosphate Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADPH, glucose-6-phosphate, and G6P-dehydrogenase)

-

Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[26]

-

Internal Standard (IS) solution in acetonitrile (e.g., a structurally similar, stable compound)

-

96-well incubation and collection plates

Step-by-Step Methodology:

-

Compound Preparation: Prepare a working solution of the test compounds and positive controls at 100 µM in phosphate buffer from the 10 mM DMSO stock.[25]

-

Incubation Master Mix: Prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) in phosphate buffer.[26] Aliquot this mix into the wells of the incubation plate.

-

Initiate Reaction: Add the test compound working solution to the microsomal mix to achieve a final substrate concentration of 1 µM. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes.

-

Start Metabolism: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[27] For the negative control (T=0 and "-NADPH" conditions), add an equal volume of phosphate buffer instead.[25]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture into a collection plate containing 2-3 volumes of ice-cold acetonitrile with the internal standard.[26][27][28] The acetonitrile precipitates the microsomal proteins and quenches the enzymatic activity.

-

Sample Processing: Seal the collection plate, vortex thoroughly, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[25]

-

Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 2: Hepatocyte Stability Assay

This assay provides a more physiologically relevant model as it uses intact liver cells, which contain both Phase I and Phase II enzymes, as well as active transporter systems.[3][29]

Objective: To determine the rate of disappearance of a test compound in a whole-cell system, accounting for cell permeability, Phase I, and Phase II metabolism.

Materials:

-

Cryopreserved, plateable primary human hepatocytes

-

Hepatocyte thawing, plating, and maintenance media[30]

-

Collagen-coated 96-well plates

-

Test Compounds and Controls (as in Protocol 1)

-

Internal Standard (IS) solution in acetonitrile

Step-by-Step Methodology:

-

Hepatocyte Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol.[30] Plate the cells in collagen-coated 96-well plates at a specified density and allow them to attach and form a monolayer (typically 4-6 hours or overnight).[30]

-

Compound Dosing: Remove the plating medium and replace it with fresh, pre-warmed incubation medium containing the test compound (final concentration 1 µM) and controls.

-

Incubation: Place the plate in a humidified incubator at 37°C, 5% CO₂.

-

Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by removing the incubation medium and adding ice-cold acetonitrile with internal standard to the wells to lyse the cells and precipitate proteins.[26][31]

-

Sample Processing: Seal the plate, vortex, and centrifuge to pellet cell debris and protein.

-

Analysis: Transfer the supernatant for LC-MS/MS analysis.

Analytical Method: LC-MS/MS

The concentration of the remaining parent compound at each time point is quantified using LC-MS/MS.[27][31] A specific and sensitive method should be developed for each analog. The peak area of the analyte is normalized to the peak area of the internal standard to correct for variations in sample processing and instrument response.

Data Analysis and Interpretation

The primary data from the LC-MS/MS analysis (peak area ratio of analyte/IS) is used to calculate key pharmacokinetic parameters.

-

Plotting the Data: Plot the natural logarithm (ln) of the percentage of compound remaining versus time.[31]

-

Determining the Elimination Rate Constant (k): The slope of the linear regression line from the plot is the elimination rate constant (-k).

-

Calculating Half-Life (t½): The half-life, or the time required for 50% of the compound to be metabolized, is calculated from the rate constant.

-

Formula: t½ = 0.693 / k

-

-

Calculating Intrinsic Clearance (Clint): Intrinsic clearance represents the inherent ability of the liver enzymes to metabolize a drug.[3]

-

Formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg protein per mL)[25]

-

Interpreting the Results: A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability. By comparing these parameters for the parent nicotinamide analog and its 6-fluoro substituted counterpart, one can directly quantify the impact of the fluorine substitution.

Data Presentation: Summarizing the Evidence

The results should be summarized in a clear, tabular format to facilitate direct comparison.

| Compound ID | Assay System | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) | Stability Classification |

| NA-001 (Parent) | Human Liver Microsomes | 15 | 92.4 | Low |

| NA-001-F (6-Fluoro) | Human Liver Microsomes | > 60 | < 23.1 | High |

| NA-001 (Parent) | Human Hepatocytes | 25 | 55.4 | Moderate |

| NA-001-F (6-Fluoro) | Human Hepatocytes | > 120 | < 11.6 | High |

Table 1: Example comparative metabolic stability data for a parent nicotinamide analog (NA-001) and its 6-fluoro substituted version (NA-001-F). The data clearly demonstrates that the 6-fluoro substitution leads to a significantly longer half-life and lower intrinsic clearance, indicating enhanced metabolic stability.

Conclusion and Forward Look

The strategic incorporation of fluorine at the 6-position of nicotinamide analogs is a highly effective strategy for enhancing metabolic stability. The protocols detailed in this guide provide a robust framework for experimentally verifying the benefits of such chemical modifications. By employing both microsomal and hepatocyte-based assays, researchers can gain a comprehensive understanding of a compound's metabolic liabilities and make data-driven decisions to advance the most promising candidates. The significant increase in half-life and corresponding decrease in intrinsic clearance observed for 6-fluoro analogs directly translates to a higher probability of achieving a favorable pharmacokinetic profile in vivo, a critical step on the path to developing a successful therapeutic.

References

- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PubMed.

- Nicotinamide Metabolism Reprogramming Drives Reversible Senescence of Glioblastoma Cells.bioRxiv.

- In Vitro Metabolic Stability.Creative Bioarray.

- The role of fluorine in medicinal chemistry.Taylor & Francis Online.

- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC - NIH.

- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine-Substituted δ-Tocotrienol Derivative.PubMed.

- Advanced in vitro metabolic stability assays for drug discovery.Nuvisan.

- Metabolic stability screen for drug discovery using cassette analysis and column switching.PubMed.

- Metabolic Stability Assays.Merck Millipore.

- The taming of PARP1 and its impact on NAD + metabolism.PMC - NIH.

- Inhibition of human P450 enzymes by nicotinic acid and nicotinamide.PubMed.

- NAD Analogs in Aid of Chemical Biology and Medicinal Chemistry.PMC - NIH.

- A Simple, Fast, Sensitive LC-MS/MS Method to Quantify NAD(H) in Biological Samples: Plasma NAD(H) Measurement to Monitor Brain Pathophysiology.MDPI.

- Hepatocyte Stability.Cyprotex ADME-Tox Solutions | Evotec.

- Stable S -Adenosylmethionine Analogue for Enzymatic Fluoromethylation.Request PDF.

- Nicotinamidase modulation of NAD+ biosynthesis and nicotinamide levels separately affect reproductive development and cell survival in C. elegans.PubMed Central.

- Microsomal Stability.Cyprotex ADME-Tox Solutions | Evotec.

- Metabolic Stability Assays.WuXi AppTec Lab Testing Division.

- The role of fluorine in medicinal chemistry.PubMed.

- The role of nicotinamide-β-adenine dinucleotide phosphate-H-cytochrome P450 oxidoreductase in the activation of cytochromes.ResearchGate.

- Protocols Using Plateable Human Hepatocytes in ADME Assays.BD.

- NAD-Mediated Protection by Nicotinamide Against UVB-Induced Oxidative Damage in HaCaT Cells.MDPI.

- Metabolic and Pharmaceutical Aspects of Fluorinated Compounds.ACS Publications.

- Second-generation inhibitors. A nicotinamide pharmacophore group is...ResearchGate.

- NAD+ Biosynthesis and Metabolome.AboutNAD.

- Metabolism of the anthelmintic drug niclosamide by cytochrome P450 enzymes and UDP-glucuronosyltransferases: Metabolite elucidation and main contributions from CYP1A2 and UGT1A1.ResearchGate.

- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges.PubMed.

- Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.MDPI.

- Metabolic Stability Services.Eurofins Discovery.

- Hepatocyte Stability Assay.Domainex.

- ADME Microsomal Stability Assay.BioDuro.

- Nicotinamide adenine dinucleotide.Wikipedia.

- Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluorine‐Substituted δ‐Tocotrienol Derivative.Request PDF - ResearchGate.

- Microsomal Stability Assay Protocol.AxisPharm.

- Microsomal Clearance/Stability Assay.Domainex.

Sources

- 1. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. nuvisan.com [nuvisan.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. The taming of PARP1 and its impact on NAD+ metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nicotinamidase modulation of NAD+ biosynthesis and nicotinamide levels separately affect reproductive development and cell survival in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NAD-Mediated Protection by Nicotinamide Against UVB-Induced Oxidative Damage in HaCaT Cells [mdpi.com]

- 17. Nicotinamide adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 18. aboutnad.com [aboutnad.com]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 25. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 28. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 29. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 30. bdj.co.jp [bdj.co.jp]

- 31. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

Troubleshooting & Optimization

Technical Support Center: 6-Fluoro-N-methylnicotinamide Intermediates

Subject: Purification, Stability, and Troubleshooting Guide Document ID: TS-FMN-2024-05 Target Audience: Medicinal Chemists, Process Chemists, Radiochemists

Technical Overview & Impurity Profiling

6-Fluoro-N-methylnicotinamide is a critical intermediate often used as a scaffold in the synthesis of PET tracers (e.g., [18F] labeling precursors) and kinase inhibitors. Its purification presents a unique dichotomy: the molecule is chemically stable enough for standard workups but possesses a specific liability at the C-6 position due to the high electronegativity of the fluorine atom.

The Core Challenge: Nucleophilic Aromatic Substitution ( )

The fluorine atom at the 6-position of the pyridine ring is highly activated. Unlike chlorobenzene, 6-fluoropyridine derivatives are susceptible to nucleophilic attack, particularly by hydroxide (

-

The Risk: Using strong bases (NaOH, KOH) or heating in protic solvents can displace the fluorine, yielding the 6-hydroxy impurity (6-hydroxy-N-methylnicotinamide) or its tautomer, the pyridone.

-

The Solution: Purification strategies must prioritize mild basic conditions (e.g.,

, DIPEA) and avoid prolonged exposure to nucleophiles at high temperatures.

Common Impurity Profile

| Impurity Type | Origin | Detection (LC-MS) | Removal Strategy |

| 6-Fluoronicotinic Acid | Unreacted Starting Material | [M-H]- 140 | Mild Basic Extraction ( |

| 6-Hydroxy-N-methylnicotinamide | Hydrolysis ( | [M+H]+ 153 | Recrystallization (Polarity difference) |

| Dicyclohexylurea (DCU) | Coupling Reagent Byproduct | Neutral/Insoluble | Filtration / Cold |

| N,N-Dimethyl impurity | Over-methylation (rare) | [M+H]+ 169 | Column Chromatography |

Troubleshooting Guide (FAQ)

Q1: I see a persistent impurity at [M+H]+ 153 in my LC-MS. What is it, and how do I remove it?

Diagnosis: This is likely 6-hydroxy-N-methylnicotinamide , resulting from the hydrolysis of the fluorine atom. This often occurs if you used NaOH for the workup or heated the reaction in methanol without buffering. Corrective Action:

-

Prevention: Switch to saturated

or -

Purification: The hydroxy impurity is significantly more polar than the fluoro-product.

-

Flash Chromatography: Use a gradient of DCM:MeOH (95:5 to 90:10). The fluoro-product will elute first.[1]

-

Recrystallization:[2][3] The hydroxy impurity is often insoluble in cold ethyl acetate. Dissolve your crude product in hot EtOAc, filter off the insoluble hydroxy solid, and crystallize the filtrate.

-

Q2: My product is tailing significantly on silica gel columns.

Diagnosis: Pyridine derivatives are basic and interact with the acidic silanol groups on silica gel, causing peak broadening and tailing. Corrective Action:

-

Pre-treat the Silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) or 1%

before loading. -

Mobile Phase Modifier: Maintain 0.5% TEA or

in your mobile phase throughout the run. -

Alternative: Switch to neutral alumina, though resolution may be lower.

Q3: How do I remove unreacted 6-fluoronicotinic acid without triggering defluorination?

Diagnosis: The starting acid (pKa ~3.4) is more acidic than non-fluorinated nicotinic acid. Protocol:

-

Dissolve the crude reaction mixture in Ethyl Acetate or DCM.

-

Wash 2x with saturated Sodium Bicarbonate (

) .-

Note:

(pH ~8.5) is basic enough to deprotonate the acid (forming the water-soluble carboxylate) but generally too weak to trigger rapid

-

-

Back-extract the aqueous layer once with organic solvent to recover any trapped amide.

Validated Purification Workflows

Workflow A: Standard Extraction (Purity < 85%)

Use this for crude mixtures containing significant coupling reagents or starting acid.

-

Dilution: Dilute reaction mixture with EtOAc (10 mL per mmol substrate).

-

Acid Removal: Wash with sat.

(2 x volume). Do not use NaOH. -

Base Removal: Wash with 0.5 M Citric Acid (2 x volume).

-

Why Citric Acid? It effectively removes unreacted amines (methylamine) and is mild enough to preserve the pyridine ring. HCl can sometimes induce hydrolysis if too concentrated.

-

-

Drying: Dry organic layer over

, filter, and concentrate.

Workflow B: Recrystallization (Purity > 85%)

Use this for final polishing or removing the hydroxy-impurity.

-

Solvent System: Ethyl Acetate / n-Heptane (or Hexanes).

-

Dissolution: Dissolve crude solid in minimum boiling EtOAc.

-

Filtration: If a white solid remains undissolved at boiling, filter it hot (likely DCU or hydroxy-impurity).

-

Crystallization: Add warm n-Heptane dropwise until persistent cloudiness appears.

-

Cooling: Allow to cool to RT, then

. -

Collection: Filter precipitate and wash with cold Heptane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for purifying 6-Fluoro-N-methylnicotinamide intermediates based on the impurity profile detected via LC-MS/TLC.

Caption: Decision tree for the purification of 6-Fluoro-N-methylnicotinamide, prioritizing mild conditions to prevent defluorination.

References

-

PubChem. (2025).[4] 6-Fluoronicotinic Acid Compound Summary. National Library of Medicine. Retrieved from [Link]

-

MDPI. (2014). Production of 6-l-[18F]Fluoro-m-tyrosine in an Automated Synthesis Module. (Discusses fluorination and hydrolysis conditions). Retrieved from [Link]

-

LibreTexts. (2025).[5] Nucleophilic Aromatic Substitution Mechanisms. Chemistry LibreTexts. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects [frontiersin.org]

Technical Support Center: N-methyl-6-fluoropyridine-3-carboxamide Purification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-methyl-6-fluoropyridine-3-carboxamide. It is designed to address common challenges encountered during its purification by recrystallization, moving from foundational principles to advanced troubleshooting.

The presence of a fluorine atom on the pyridine ring introduces unique intermolecular force considerations that can influence solvent selection and crystal packing, making purification a nuanced process.[1][2] This guide explains the causality behind experimental choices to ensure a robust and reproducible purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for N-methyl-6-fluoropyridine-3-carboxamide?

An ideal solvent should exhibit a steep solubility curve for the compound. This means it should dissolve the compound completely at or near its boiling point but have very low solubility at low temperatures (e.g., 0-4 °C). This differential ensures maximum recovery of the purified solid upon cooling. Additionally, the solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out." Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (to be removed with the mother liquor).

Q2: Based on the structure, what classes of solvents should I start with?

The N-methyl-6-fluoropyridine-3-carboxamide molecule possesses several key functional groups that guide solvent selection:

-

Pyridine Ring & Amide Group: These polar groups suggest that polar solvents will be effective. A related compound, 6-Methylpyridine-3-carboxamide, shows solubility in water, ethanol, and acetone, making these good starting points.[3]

-

Fluorine Atom: Fluorination can alter crystal packing and reduce a molecule's propensity to form strong hydrogen bonds with protic solvents compared to its non-fluorinated analog.[2][4] Therefore, while polar protic solvents like ethanol are a good starting point, polar aprotic solvents (e.g., ethyl acetate, acetone) or mixed-solvent systems should also be strongly considered.

Q3: When should I use a mixed-solvent system instead of a single solvent?

A mixed-solvent system is ideal when no single solvent meets the criteria for effective recrystallization. This often occurs when one solvent dissolves the compound too well (even when cold) and another dissolves it too poorly (even when hot). The strategy involves dissolving the compound in a minimum amount of a "good" (highly solubilizing) solvent at an elevated temperature, followed by the slow, dropwise addition of a "bad" (poorly solubilizing) "anti-solvent" until the solution becomes cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.[5]

Q4: Can colored impurities be removed during recrystallization?

Yes. If your hot solution has a colored tint, highly colored impurities can often be removed by adding a small amount of activated decolorizing carbon (charcoal) to the hot, but not boiling, solution.[5] The charcoal adsorbs the colored molecules onto its high-surface-area particles. After a brief heating period, the charcoal is removed by hot gravity filtration before the solution is cooled.

Solvent Selection Guide

The choice of solvent is the most critical parameter for successful recrystallization. The following table provides starting points for solvent screening. Small-scale trials (10-20 mg of crude material) are essential before committing the bulk of your sample.

| Solvent System | Type | Rationale & Considerations | Potential Issues |

| Ethanol | Single | The amide and pyridine functionalities suggest good solubility in hot ethanol.[3] | May be too effective a solvent, leading to poor recovery. |

| Isopropanol | Single | Similar to ethanol but often provides a better solubility differential for moderately polar compounds. | Check solubility carefully; may require larger volumes. |

| Ethyl Acetate | Single | A polar aprotic solvent that is a good candidate for compounds with hydrogen bond-accepting groups. | May not be sufficiently polar to dissolve the compound, even when hot. |

| Ethyl Acetate / Hexane | Mixed | A very common and effective system. Ethyl acetate acts as the "good" solvent, and hexane is the "anti-solvent".[5] A similar system (ethyl acetate/petroleum ether) has been used for other fluorinated pyridines.[6] | Prone to "oiling out" if the boiling points of the two solvents are very different or if cooling is too rapid.[7] |

| Acetone / Water | Mixed | Acetone is a strong polar aprotic solvent, while water acts as the anti-solvent.[5] | The high volatility of acetone can make it difficult to maintain a constant solvent ratio during heating. |

| Toluene / Heptane | Mixed | A non-polar/polarizable system that can be effective for aromatic compounds. | May not be polar enough to dissolve the initial crude material effectively. |

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization process.

| Problem | Potential Cause(s) | Suggested Solution(s) |